molecular formula C7H4INS B13660787 3-Iodothieno[3,2-c]pyridine

3-Iodothieno[3,2-c]pyridine

Cat. No.: B13660787
M. Wt: 261.08 g/mol
InChI Key: XFGRLQJGSKBCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodothieno[3,2-c]pyridine typically involves the iodination of thieno[3,2-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the thieno[3,2-c]pyridine scaffold .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the iodination process to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Iodothieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Iodothieno[3,2-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as kinases. The compound can act as an ATP-mimetic, binding to the active site of kinases and inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Uniqueness: 3-Iodothieno[3,2-c]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization through various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

3-iodothieno[3,2-c]pyridine

InChI

InChI=1S/C7H4INS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H

InChI Key

XFGRLQJGSKBCDW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.